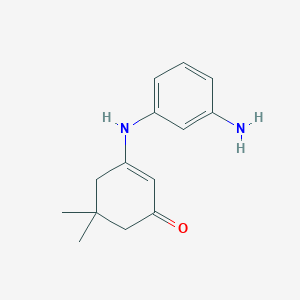
3-((3-Aminophenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminophenyl is a derivative of phenol and is an aromatic amine . It is one of the three monoamine derivatives of biphenyl and is a colorless solid . Cyclohexenone is a ketone derivative of cyclohexene and is used in various organic syntheses.
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions. For example, 3-Aminophenylboronic acid can undergo three-component condensation with 3,5-disubstituted salicylaldehyde derivatives and aliphatic alcohols to afford calix-shaped boron complexes .Molecular Structure Analysis
The molecular structure of similar compounds like 4-(3-aminophenyl)benzonitrile has been studied using Density Functional Theory . The complete assignments have been performed on the basis of experimental data and potential energy distribution (PED) of the vibrational modes .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve Suzuki–Miyaura coupling . This is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like 3’-Aminoacetophenone have been studied. For example, its density is 1.1±0.1 g/cm3, boiling point is 290.3±13.0 °C at 760 mmHg, and it has an enthalpy of vaporization of 53.0±3.0 kJ/mol .Applications De Recherche Scientifique
Antimicrobial Applications
Compounds similar to 3-((3-Aminophenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one have been synthesized and evaluated for their antimicrobial properties. These compounds, which include various substituted benzenesulfonamide and dimethylcyclohexylidene derivatives, have demonstrated significant antibacterial and antifungal activities. The antimicrobial activities were assessed against a variety of Gram-positive, Gram-negative bacteria, and fungi, revealing that some of these compounds exhibit higher potency compared to reference drugs (Ghorab, Soliman, Alsaid, & Askar, 2017).
Structural and Co-crystallization Studies
The compound has been involved in structural and co-crystallization studies. In one instance, a stoichiometric cocrystal was formed during a reaction involving 5,5-dimethylcyclohexane-1,3-dione and other reactants. This cocrystal consisted of the reaction product and one of its early precursors, highlighting the compound’s potential role in complex molecular structures (Cruz et al., 2006).
Anticonvulsant Activity and Toxicity Analysis
The compound’s derivatives have been examined for their anticonvulsant activities and toxicity. X-ray crystal structures were determined to correlate with their biological activity in mice and rats. The study provided insights into the anticonvulsant activity and potential toxicity of analogs, contributing valuable information for medicinal chemistry (Jackson et al., 2012).
Molecular Docking and Spectroscopic Analysis
An extensive study involving experimental and theoretical spectroscopies was conducted on a derivative of the compound. The research encompassed NMR, FT-Raman, FT-IR, and UV–Visible spectroscopies, along with Density Functional Theory (DFT) calculations. The study delved into the compound's electronic structure, charge distribution, and molecular interactions, contributing to the understanding of its physicochemical properties and potential pharmaceutical applications (Fatima et al., 2021).
Mécanisme D'action
Target of Action
The primary target of 3-((3-Aminophenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one is Cereblon . Cereblon is a protein that plays a crucial role in the development of protein degrader building blocks .
Mode of Action
3-((3-Aminophenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one interacts with its target, Cereblon, by binding to it. This compound contains a terminal amine group, which allows for rapid conjugation of carboxyl-containing linkers . This interaction leads to changes in the protein structure and function.
Biochemical Pathways
The biochemical pathways affected by 3-((3-Aminophenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one are primarily related to protein degradation . The compound’s interaction with Cereblon can lead to the development of protein degrader building blocks , affecting the downstream effects of protein synthesis and degradation pathways.
Result of Action
The molecular and cellular effects of 3-((3-Aminophenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one’s action primarily involve changes in protein structure and function. By interacting with Cereblon, this compound can influence the development of protein degrader building blocks , potentially leading to changes in protein synthesis and degradation processes.
Safety and Hazards
The safety and hazards of similar compounds have been documented in their respective safety data sheets . For example, 2,2-Bis(3-amino-4-hydroxyphenyl) hexafluoropropane is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and may cause skin irritation, serious eye irritation, and respiratory irritation .
Orientations Futures
Propriétés
IUPAC Name |
3-(3-aminoanilino)-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-14(2)8-12(7-13(17)9-14)16-11-5-3-4-10(15)6-11/h3-7,16H,8-9,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHGVBLKVBWMMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC=CC(=C2)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-Aminophenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-2-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole](/img/structure/B2575330.png)
![(E)-N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2575331.png)
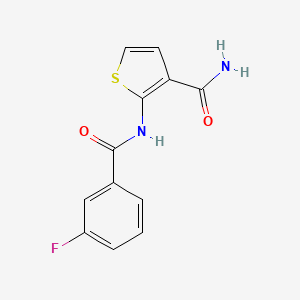
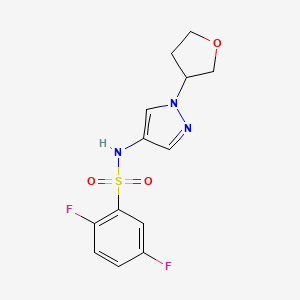

![N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]prop-2-enamide](/img/structure/B2575340.png)
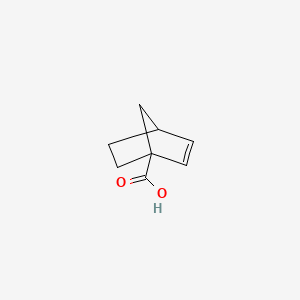
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)propanamide](/img/structure/B2575343.png)
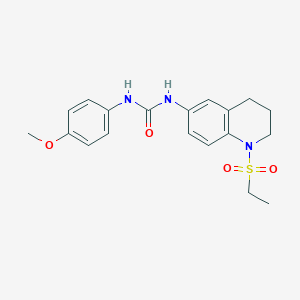
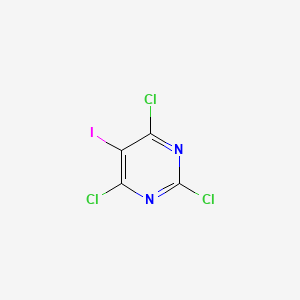
![ethyl 6-acetyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2575349.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2575351.png)
![N-(2-fluorophenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2575352.png)